N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide Benzothiazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been discussed for their inhibitory concentrations against mycobacterium tuberculosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
The molecular and cellular effects of the action of This compound Benzothiazole derivatives have shown better inhibition potency against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, altering their balance and leading to apoptosis . Additionally, it can activate p53, a protein that regulates the cell cycle and promotes apoptosis in response to DNA damage .
Cellular Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide affects various cell types and cellular processes. It induces G2/M cell cycle arrest and promotes apoptosis in cancer cell lines such as Colo205, U937, MCF7, and A549 . This compound influences cell signaling pathways, particularly those involving p53, and affects gene expression by increasing the levels of pro-apoptotic proteins . It also impacts cellular metabolism by altering the balance of key mitochondrial proteins .
Molecular Mechanism
The molecular mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide involves binding interactions with biomolecules and enzyme inhibition. It binds to mitochondrial proteins Bcl-2 and Bax, promoting apoptosis by accelerating the expression of caspases . Additionally, it activates p53, which regulates the equilibrium between cell proliferation and apoptosis . This compound also influences gene expression by increasing the levels of pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions and continues to promote apoptosis over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained pro-apoptotic effects .
Dosage Effects in Animal Models
The effects of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide vary with different dosages in animal models. At lower doses, it effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy in promoting apoptosis increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell cycle progression . This compound affects metabolic flux by altering the balance of key mitochondrial proteins and influencing the levels of metabolites involved in apoptosis .
Transport and Distribution
Within cells and tissues, N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is transported and distributed through interactions with transporters and binding proteins . It accumulates in mitochondria, where it exerts its pro-apoptotic effects . The compound’s localization and accumulation are crucial for its activity and function .
Subcellular Localization
The subcellular localization of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is primarily within the mitochondria . This localization is essential for its pro-apoptotic activity, as it interacts with mitochondrial proteins to promote apoptosis . Targeting signals and post-translational modifications direct the compound to specific compartments within the mitochondria, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with methoxybenzaldehyde to form the benzothiazole ring. This intermediate is then reacted with phenoxyacetic acid and pyridin-3-ylmethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzothiazol-2-yl)acetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- 2,4-disubstituted thiazoles
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of a benzothiazole ring, phenoxy group, and pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-9-10-19-20(12-18)29-22(24-19)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHASRXYGLIKFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.